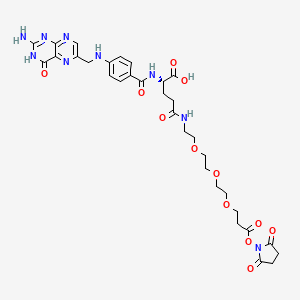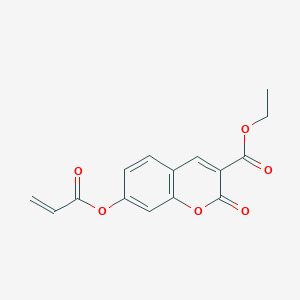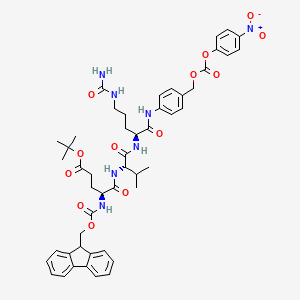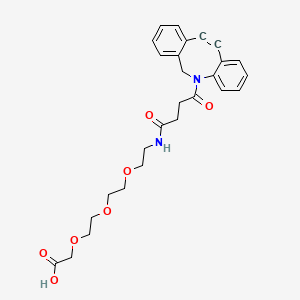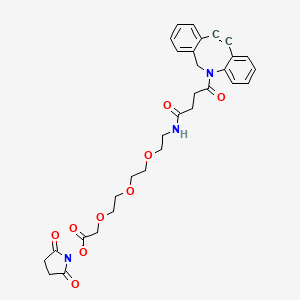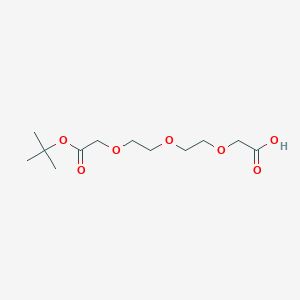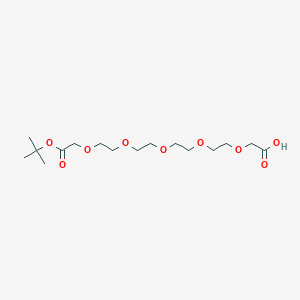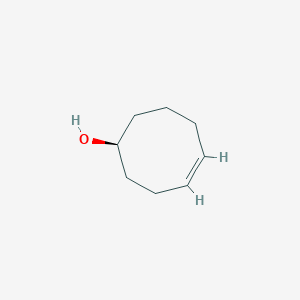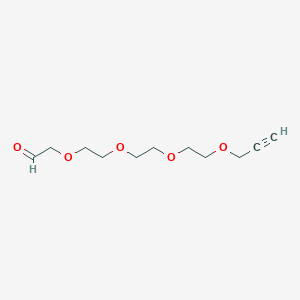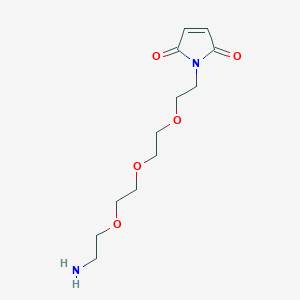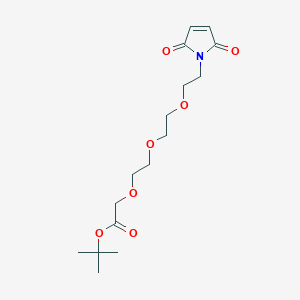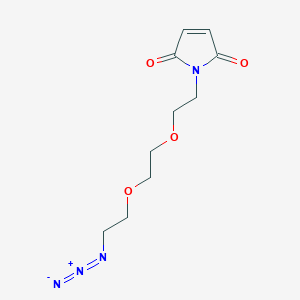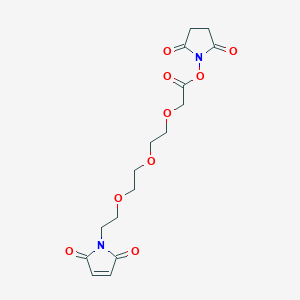
Mal-PEG3-C1-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG3-C1-NHS ester is a compound that serves as a non-cleavable polyethylene glycol (PEG) linker. It is composed of a maleimide group and an N-hydroxysuccinimide (NHS) ester group, connected by a three-unit PEG spacer. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the attachment of cytotoxic drugs to antibodies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-C1-NHS ester typically involves the reaction of a PEG derivative with maleimide and NHS ester groups. The process begins with the activation of the PEG derivative, followed by the introduction of the maleimide group. The NHS ester is then attached to the PEG-maleimide intermediate. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are carried out under mild conditions to preserve the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG3-C1-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, DMSO, DMF.
Conditions: Neutral to slightly basic pH (7-9), room temperature to mild heating.
Major Products Formed
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with thiols
Applications De Recherche Scientifique
Mal-PEG3-C1-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of bioconjugates for diagnostic and therapeutic purposes
Mécanisme D'action
Mal-PEG3-C1-NHS ester exerts its effects through its functional groups:
NHS Ester Group: Reacts with primary amines to form stable amide bonds, enabling the attachment of the compound to proteins and other biomolecules.
Maleimide Group: Reacts with thiol groups to form stable thioether bonds, facilitating the conjugation of the compound to thiol-containing molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG3-NHS ester: Similar structure but lacks the C1 spacer.
Azido-PEG-NHS ester: Contains an azido group instead of a maleimide group.
Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group instead of a maleimide group
Uniqueness
Mal-PEG3-C1-NHS ester is unique due to its non-cleavable nature and the presence of both maleimide and NHS ester groups, which provide versatility in bioconjugation applications. The three-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for ADC synthesis .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O9/c19-12-1-2-13(20)17(12)5-6-24-7-8-25-9-10-26-11-16(23)27-18-14(21)3-4-15(18)22/h1-2H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJNZTVSYYDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
